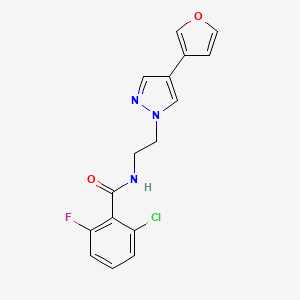

2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

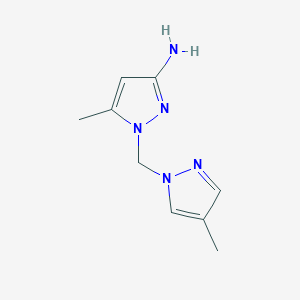

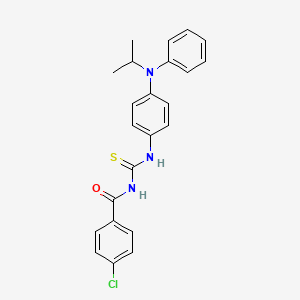

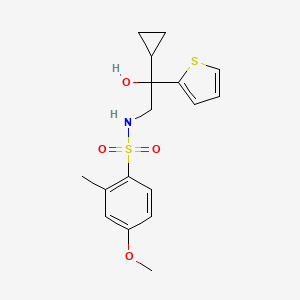

The compound “2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is substituted with chloro and fluoro groups. The benzamide is further substituted with a furan and a pyrazole ring through an ethyl linker .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings (furan and pyrazole) and halogen substituents (chloro and fluoro). These groups would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen substituents and the heterocyclic rings would likely make it relatively polar, which could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications

Synthesis and Characterization

Synthesis of Fluorinated Pyrazoles : A study by Surmont et al. (2011) focused on the synthesis of fluorinated pyrazoles, which are valuable as building blocks in medicinal chemistry. The process involved monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines.

Decarboxylative Fluorination of Heteroaromatics : Research by Yuan et al. (2017) presented a method for the decarboxylative fluorination of electron-rich heteroaromatics, including furan, pyrazole, and isoxazole, using Selectfluor.

Pharmacological Potential

Synthesis of Fluorobenzothiazole and Pyrazole Analogs : A study by T. et al. (2022) aimed at synthesizing fluorobenzothiazole comprising sulphonamido pyrazole analogs for in vitro antidiabetic properties evaluation.

Synthesis and Antimicrobial/Anticancer Activities : Research by Zaki et al. (2018) explored the synthesis of compounds with chalcone backbones, including furan and pyrazole derivatives, for their antimicrobial and anticancer activities.

Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : A study by Hammam et al. (2005) synthesized fluoro substituted benzo[b]pyran derivatives, including pyrazole and pyrimidine thione derivatives, showing anti-lung cancer activity.

Biological Evaluation

Antiavian Influenza Virus Activity : Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza activities.

Potential Antipsychotic Agents : Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed their potential as antipsychotic agents, without interacting with dopamine receptors.

Antinociceptive and Anti-inflammatory Properties : A study by Selvam et al. (2012) on thiazolopyrimidine derivatives, including furan derivatives, showed significant antinociceptive and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with.

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c17-13-2-1-3-14(18)15(13)16(22)19-5-6-21-9-12(8-20-21)11-4-7-23-10-11/h1-4,7-10H,5-6H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWZJLQEALMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2861594.png)

![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)

![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)